molecular formula C12H13NO2S B10932050 N-(furan-2-ylmethyl)-4,5-dimethylthiophene-2-carboxamide

N-(furan-2-ylmethyl)-4,5-dimethylthiophene-2-carboxamide

Cat. No.: B10932050
M. Wt: 235.30 g/mol
InChI Key: DCTXCUPLONIUFJ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4,5-dimethylthiophene-2-carboxamide is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring and a thiophene ring, both of which are known for their diverse chemical reactivity and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4,5-dimethylthiophene-2-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine under microwave-assisted conditions. The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction time, solvent, and amounts of substrates are optimized to achieve high yields. The crude products are then purified by crystallization or flash chromatography .

Industrial Production Methods

The use of renewable resources and bioproducts in the synthesis process aligns with the principles of the circular economy, offering both economic and ecological benefits .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4,5-dimethylthiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The furan and thiophene rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while reduction can yield furan-2-ylmethyl alcohol derivatives .

Scientific Research Applications

N-(furan-2-ylmethyl)-4,5-dimethylthiophene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4,5-dimethylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s furan and thiophene rings can interact with various biomolecules, leading to biological effects. For example, the compound may inhibit certain enzymes or disrupt cellular processes, contributing to its antibacterial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and thiophene derivatives, such as:

Uniqueness

N-(furan-2-ylmethyl)-4,5-dimethylthiophene-2-carboxamide is unique due to the presence of both furan and thiophene rings, which confer distinct chemical reactivity and biological activities. The combination of these two heterocyclic rings in a single molecule enhances its potential for diverse applications in scientific research and industry .

Properties

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4,5-dimethylthiophene-2-carboxamide

InChI

InChI=1S/C12H13NO2S/c1-8-6-11(16-9(8)2)12(14)13-7-10-4-3-5-15-10/h3-6H,7H2,1-2H3,(H,13,14)

InChI Key

DCTXCUPLONIUFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(=O)NCC2=CC=CO2)C

solubility

>35.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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